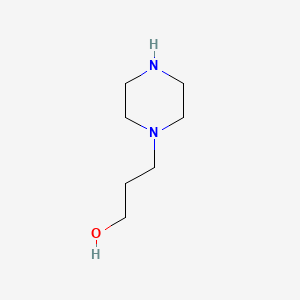

3-(哌嗪-1-基)丙醇

概述

描述

3-(Piperazin-1-Yl)Propan-1-Ol is a chemical compound with the IUPAC name 3-(1-piperazinyl)-1-propanol dihydrochloride . It has a molecular weight of 217.14 .

Synthesis Analysis

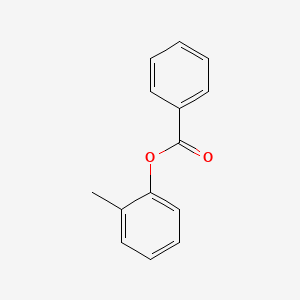

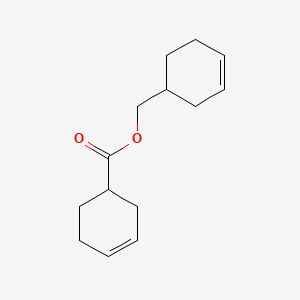

Novel 1-phenoxy-3-(piperazin-1-yl)propan-2-ol derivatives were designed and synthesized as potential triple reuptake inhibitors . A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure .Molecular Structure Analysis

The InChI code for 3-(Piperazin-1-Yl)Propan-1-Ol is 1S/C7H16N2O.2ClH/c10-7-1-4-9-5-2-8-3-6-9;;/h8,10H,1-7H2;2*1H .Chemical Reactions Analysis

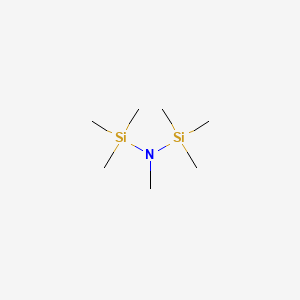

The synthesis of 3-(Piperazin-1-Yl)Propan-1-Ol involves metal-catalyzed reactions . The important role that different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of this compound is examined in various studies .科学研究应用

抗抑郁药性

3-(哌嗪-1-基)丙醇及其衍生物已被广泛研究其潜在的抗抑郁药性。大量研究表明它们在5-HT1A 5-羟色胺受体和5-羟色胺转运体上的双重作用。例如,某些衍生物如1-(5-氯苯并[b]噻吩-3-基)-3-[4-(2-甲氧基苯基)哌嗪-1-基]丙醇和1-(5-氟苯并[b]噻吩-3-基)-3-[4-(2-甲氧基苯基)哌嗪-1-基]丙醇对5-HT1A受体和5-羟色胺转运体均表现出高纳摩尔亲和力(Martínez et al., 2001)。这些特性表明它们具有作为有效抗抑郁药物的潜力,具有双重作用机制。

抗真菌活性

源自3-(哌嗪-1-基)丙醇的化合物也显示出作为抗真菌剂的有希望的结果。一项研究突出了合成和评估1-(1H-1,2,4-三唑-1-基)-2-(2,4-二氟苯基)-3-[(4-取代苯基)-哌嗪-1-基]-丙醇对一系列人类致病真菌表现出优异活性(Chai et al., 2011)。

治疗精神刺激物滥用的潜力

值得注意的是,源自3-(哌嗪-1-基)丙醇的非典型多巴胺转运体抑制剂,如1-(4-(2-((双(4-氟苯基)甲基)亚砜)乙基)-哌嗪-1-基)-丙醇,已在精神刺激物滥用的临床前模型中显示出治疗潜力,而不表现出精神刺激物行为本身。这突显了它们作为治疗精神刺激物使用障碍候选药物的潜力(Slack et al., 2020)。

蛋白酪氨酸磷酸酶1B抑制剂

已合成并评估了苯氧基-3-哌嗪-1-基-丙醇衍生物对蛋白酪氨酸磷酸酶1B (PTP1B) 的抑制活性,显示出作为抗糖尿病药物的潜力。这些化合物表现出显著的PTP1B抑制作用,表明它们在糖尿病治疗中的实用性(Gupta et al., 2010)。

α1A-肾上腺素受体结合

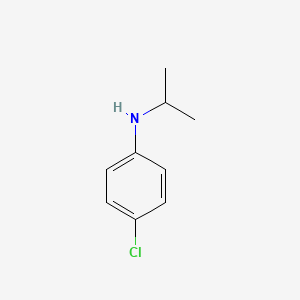

含有3-(哌嗪-1-基)丙醇基团的芳基哌嗪衍生物已显示出对α1A-肾上腺素受体的生物活性。这些衍生物的分子对接研究和构象分析提供了关于它们结合机制的见解,这对于高度选择性拮抗剂的药物设计至关重要(Xu et al., 2016)。

作用机制

Target of Action

The primary targets of 3-(Piperazin-1-Yl)Propan-1-Ol, also known as 1-Piperazinepropanol, are the serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) . These transporters play a crucial role in the reuptake of neurotransmitters, a process that terminates the action of neurotransmitters on neighboring neurons.

Mode of Action

3-(Piperazin-1-Yl)Propan-1-Ol interacts with its targets by inhibiting the reuptake of serotonin, norepinephrine, and dopamine . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to various physiological effects.

Biochemical Pathways

The action of 3-(Piperazin-1-Yl)Propan-1-Ol affects the biochemical pathways of serotonin, norepinephrine, and dopamine . By inhibiting the reuptake of these neurotransmitters, the compound prolongs their action and amplifies their effects on post-synaptic neurons. This can lead to downstream effects such as mood elevation, which is why similar compounds are often used in the treatment of conditions like depression.

Result of Action

The molecular and cellular effects of 3-(Piperazin-1-Yl)Propan-1-Ol’s action primarily involve changes in neurotransmission. By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, the compound increases the availability of these neurotransmitters . This can enhance neurotransmission and lead to changes in cellular signaling and function.

未来方向

The development of novel 3-(Piperazin-1-Yl)Propan-1-Ol derivatives is a significant area of study in the discipline, with the aim of developing novel antidepressants that have a quick onset, low side effects, and enhanced cognitive function . Carbazole derivatives containing a 3-(piperazin-1-yl)propan-2-ol moiety are promising skeletons to develop novel bactericides with low toxicity for controlling refractory microbial diseases .

生化分析

Biochemical Properties

3-(Piperazin-1-Yl)Propan-1-Ol plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with bacterial cell membranes, leading to the disruption of membrane integrity and leakage of cytoplasmic components such as nucleic acids and proteins . Additionally, 3-(Piperazin-1-Yl)Propan-1-Ol has been evaluated for its potential as a triple reuptake inhibitor, targeting serotonin, norepinephrine, and dopamine transporters . These interactions highlight the compound’s potential in modulating neurotransmitter levels and influencing biochemical pathways.

Cellular Effects

The effects of 3-(Piperazin-1-Yl)Propan-1-Ol on various cell types and cellular processes are significant. In bacterial cells, this compound has demonstrated potent antibacterial activity by targeting and damaging cell membranes, resulting in the leakage of essential cellular components . In mammalian cells, 3-(Piperazin-1-Yl)Propan-1-Ol has been studied for its impact on neurotransmitter reuptake, which can influence cell signaling pathways, gene expression, and cellular metabolism . These effects suggest that the compound may have therapeutic potential in treating conditions related to neurotransmitter imbalances.

Molecular Mechanism

The molecular mechanism of action of 3-(Piperazin-1-Yl)Propan-1-Ol involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. For instance, as a triple reuptake inhibitor, this compound binds to serotonin, norepinephrine, and dopamine transporters, preventing the reuptake of these neurotransmitters and thereby increasing their levels in the synaptic cleft . Additionally, its interaction with bacterial cell membranes leads to irreversible damage, causing the leakage of cytoplasmic components and ultimately bacterial cell death . These molecular interactions underscore the compound’s potential in both antibacterial and neurological applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Piperazin-1-Yl)Propan-1-Ol have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-(Piperazin-1-Yl)Propan-1-Ol remains stable under certain conditions, maintaining its antibacterial activity over extended periods .

Dosage Effects in Animal Models

The effects of 3-(Piperazin-1-Yl)Propan-1-Ol vary with different dosages in animal models. At lower doses, the compound has demonstrated effective antibacterial activity without significant toxicity . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications . In the context of neurotransmitter reuptake inhibition, varying dosages of 3-(Piperazin-1-Yl)Propan-1-Ol can influence the extent of neurotransmitter modulation and its associated effects on behavior and physiology .

Metabolic Pathways

3-(Piperazin-1-Yl)Propan-1-Ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic fate includes its conversion into different metabolites, which can affect its biological activity and therapeutic potential . Understanding these metabolic pathways is essential for optimizing the compound’s efficacy and minimizing potential side effects in clinical applications.

Transport and Distribution

The transport and distribution of 3-(Piperazin-1-Yl)Propan-1-Ol within cells and tissues are critical factors determining its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution within the body . These interactions influence its localization and accumulation in target tissues, affecting its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 3-(Piperazin-1-Yl)Propan-1-Ol plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

3-piperazin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c10-7-1-4-9-5-2-8-3-6-9/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEOFVINMVZGAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201234 | |

| Record name | Piperazin-1-ylpropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5317-32-8 | |

| Record name | 1-Piperazinepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5317-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazin-1-ylpropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005317328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazin-1-ylpropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazin-1-ylpropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

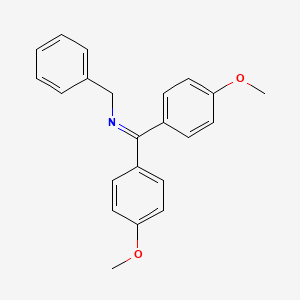

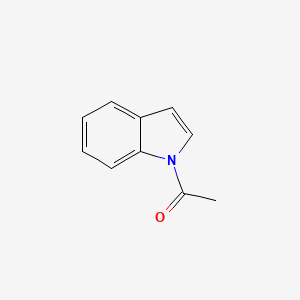

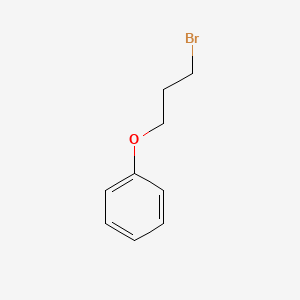

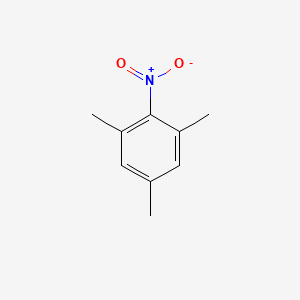

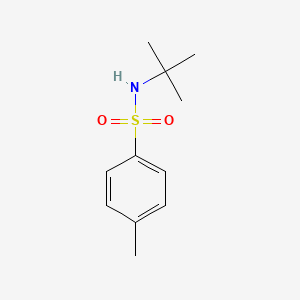

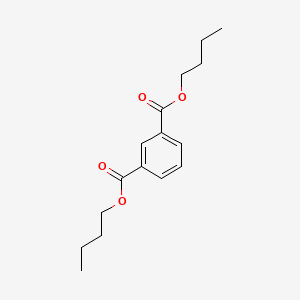

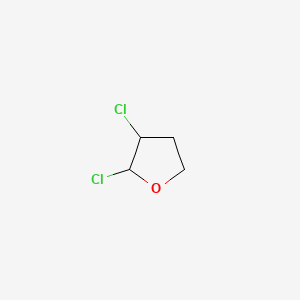

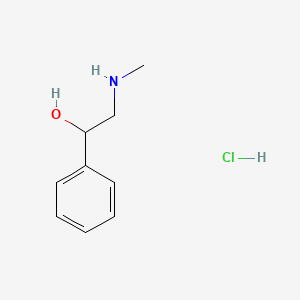

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural modifications of 1-piperazinepropanol have been explored for enhanced antiallergy activity, and what is the significance of these modifications?

A1: Researchers have synthesized and evaluated a series of 1-(aryloxy)-4-(4-arylpiperazinyl)-2-butanol derivatives, essentially modifying the basic 1-piperazinepropanol structure. [] These modifications involved introducing various aryl groups at the 1 and 4 positions of the piperazine ring. The study demonstrated that these modifications significantly impacted the antiallergy activity. For instance, α-[(4-fluorophenoxy)methyl]-4-(4-fluorophenyl)-1-piperazinepropanol displayed considerably greater potency compared to the parent compound, α-(phenoxymethyl)-4-phenyl-1-piperazinepropanol, in the guinea pig anaphylaxis (GPA) assay. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the antiallergy properties of 1-piperazinepropanol derivatives.

Q2: What in vivo models were employed to assess the antiallergy activity of the synthesized 1-piperazinepropanol derivatives, and what were the key findings?

A2: Two primary in vivo models were utilized to evaluate the antiallergy activity of the 1-piperazinepropanol derivatives: the passive foot anaphylaxis (PFA) assay in rats and the guinea pig anaphylaxis (GPA) assay. [] The PFA assay showed that 27 of the synthesized derivatives exhibited equal or superior antiallergy activity compared to the parent compound, α-(phenoxymethyl)-4-phenyl-1-piperazinepropanol. [] Further testing in the GPA assay, a model that closely mimics human anaphylaxis, revealed that five derivatives surpassed the parent compound in potency, with α-[(4-fluorophenoxy)methyl]-4-(4-fluorophenyl)-1-piperazinepropanol demonstrating the highest potency (PD50 = 3 mg/kg). [] These findings emphasize the potential of specific 1-piperazinepropanol derivatives as promising candidates for further development as antiallergy agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。